4-(4-Bromophenyl)-2-chloronicotinonitrile
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Overview
Description
4-(4-Bromophenyl)-2-chloronicotinonitrile is an organic compound that belongs to the class of halogenated aromatic nitriles. This compound is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chloronicotinonitrile typically involves the following steps:
Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination of Nicotinonitrile: The nicotinonitrile moiety is chlorinated using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The brominated phenyl ring and chlorinated nicotinonitrile are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Electrophilic Substitution: Aluminum chloride, iron(III) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(4-Bromophenyl)-2-chloronicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another halogenated aromatic compound with similar structural features.
4-(4-Bromophenyl)thiazol-2-yl Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
4-(4-Bromophenyl)-2-chloronicotinonitrile is unique due to its specific combination of bromine and chlorine atoms on the aromatic ring and nicotinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H6BrClN2 |
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Molecular Weight |
293.54 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2/c13-9-3-1-8(2-4-9)10-5-6-16-12(14)11(10)7-15/h1-6H |
InChI Key |
JFOFZUFTEMPTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)Br |
Origin of Product |
United States |
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